Technical Guide: Synthesis of 5-Phenylfuro[2,3-d]pyrimidin-4-amine
Technical Guide: Synthesis of 5-Phenylfuro[2,3-d]pyrimidin-4-amine
Topic: 5-Phenylfuro[2,3-d]pyrimidin-4-amine Synthesis Pathway Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
[1]
Executive Summary
The furo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of adenosine and biogenic purines.[1][2] Derivatives of this scaffold, particularly 5-phenylfuro[2,3-d]pyrimidin-4-amine , have demonstrated significant potential as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2, as well as antagonists for adenosine receptors (
This guide details the primary synthetic pathway for constructing the 5-phenylfuro[2,3-d]pyrimidin-4-amine core.[1] Unlike generic heterocyclic syntheses, this protocol focuses on the regioselective construction of the furan ring followed by the annulation of the pyrimidine moiety . The methodology prioritizes the "Gewald-type" condensation of
Retrosynthetic Analysis & Strategy
To achieve the target molecule (1) , we employ a convergent strategy. The pyrimidine ring is constructed onto a pre-formed, highly functionalized furan core.[1] This approach is superior to attempting to fuse a furan ring onto a pyrimidine, as it allows for greater diversity in the phenyl ring substitution pattern early in the synthesis.
Strategic Disconnections
-
C2–N3 and N1–C2 Disconnection: The pyrimidine ring is retro-cleaved to reveal a 2-aminofuran-3-carbonitrile precursor.
-
Furan Ring Construction: The furan core is disconnected to malononitrile and phenacyl bromide (2-bromoacetophenone).
Pathway Visualization
The following diagram illustrates the logical flow from raw materials to the target scaffold.
Figure 1: Retrosynthetic logic for the 5-phenylfuro[2,3-d]pyrimidine scaffold.
Detailed Synthetic Pathway[1][3]
The synthesis proceeds in two distinct phases.[3][4][5] The regiochemistry of the phenyl group is established in Phase 1.
Phase 1: Construction of the Furan Core
Objective: Synthesis of 2-amino-4-phenylfuran-3-carbonitrile.
The reaction utilizes a base-catalyzed condensation between phenacyl bromide and malononitrile. This is a critical step; controlling the base and temperature prevents the formation of pyrrole byproducts or polymerization.
-
Mechanism:
-
Alkylation: The malononitrile anion (generated by base) attacks the methylene carbon of phenacyl bromide, displacing the bromide.
-
Knoevenagel-type Cyclization: The enolate oxygen attacks one of the nitrile groups (Thorpe-Ziegler reaction variant) to close the furan ring.
-
Tautomerization: The resulting imine tautomerizes to the stable amino-furan.
-
Regiochemical Note: Using phenacyl bromide (
Phase 2: Pyrimidine Annulation
Objective: Conversion of the aminonitrile to the 4-aminopyrimidine ring.
The 2-amino and 3-cyano groups on the furan serve as a "1,3-electrophile-nucleophile" handle. Heating with formamide provides the single carbon (C2) and nitrogen (N3) required to close the ring.
-
Reagents: Formamide (solvent and reagent), Formic acid (catalyst), or Ammonium Acetate.[1]
-
Transformation: The amino group forms an amidine with formamide, which then undergoes intramolecular nucleophilic attack on the nitrile carbon, followed by rearrangement to the aromatic pyrimidine.[1]
Reaction Workflow Diagram
Figure 2: Forward synthetic pathway highlighting key reagents and intermediate states.
Experimental Protocols
The following protocols are standardized based on established literature methods (Gangjee et al., Taylor et al.) and optimized for reproducibility.
Step 1: Synthesis of 2-Amino-4-phenylfuran-3-carbonitrile[1]
| Parameter | Specification |
| Reagents | Phenacyl bromide (1.0 eq), Malononitrile (1.1 eq) |
| Solvent | Ethanol (anhydrous) or Methanol |
| Base | Triethylamine ( |
| Temperature | |
| Time | 2 – 4 hours |
Protocol:
-
Dissolve malononitrile (6.6 g, 100 mmol) and triethylamine (10.1 g, 100 mmol) in anhydrous ethanol (50 mL) in a round-bottom flask.
-
Cool the solution to
in an ice bath. -
Add phenacyl bromide (19.9 g, 100 mmol) portion-wise over 30 minutes. Caution: Phenacyl bromide is a potent lachrymator. Work in a fume hood.
-
Allow the mixture to warm to RT and stir for 3 hours. A precipitate should form.
-
Workup: Pour the reaction mixture into ice-cold water (200 mL). Filter the solid precipitate.[3][6]
-
Purification: Recrystallize from ethanol/DMF to yield the furan intermediate as a yellow/brown solid.
-
Validation: IR spectrum should show sharp nitrile stretch (~2210 cm⁻¹) and amine bands (~3300-3400 cm⁻¹).
-
Step 2: Synthesis of 5-Phenylfuro[2,3-d]pyrimidin-4-amine[1]
| Parameter | Specification |
| Reagents | 2-Amino-4-phenylfuran-3-carbonitrile (1.0 eq) |
| Solvent/Reagent | Formamide (Excess, 10-15 mL per gram of SM) |
| Catalyst | Formic acid (catalytic) or Ammonium Acetate (optional) |
| Temperature | |
| Time | 6 – 12 hours |
Protocol:
-
Suspend the furan intermediate (1.84 g, 10 mmol) in formamide (20 mL).
-
Add a catalytic amount of formic acid (2-3 drops) or ammonium acetate (0.1 g).
-
Heat the mixture to reflux (
) under an inert atmosphere ( ). Monitor by TLC (EtOAc:Hexane 1:1). The fluorescent furan spot will disappear. -
Workup: Cool the reaction mixture to RT. Pour into crushed ice/water (100 mL).
-
Collect the precipitate by filtration. Wash thoroughly with water to remove residual formamide.
-
Purification: Recrystallize from ethanol or DMF/water.
-
Characterization:
NMR (DMSO- ) typically shows the C2-H pyrimidine proton as a singlet around 8.2–8.4 ppm and the amine protons ( ) as a broad exchangeable singlet.
-
Critical Process Parameters (CPP) & Troubleshooting
-
Regioselectivity (Step 1): The use of phenacyl bromide ensures the phenyl ring is at the 4-position of the furan. Using
-hydroxy ketones (benzoins) instead of -halo ketones often leads to 4,5-diphenyl derivatives or requires different condensation conditions.[1] -
Temperature Control (Step 1): Do not heat the initial alkylation step (Step 1) excessively. High temperatures favor polymerization of malononitrile and the formation of dark tars.
-
Moisture Sensitivity (Step 2): While formamide cyclizations are robust, excessive water can hydrolyze the nitrile to an amide before cyclization occurs.[1] Use fresh formamide.
-
Safety:
-
Phenacyl Bromide: Severe eye and skin irritant (lachrymator).
-
Malononitrile: Liberates cyanide ions if exposed to strong acids or metabolic processing; handle with extreme care.
-
References
-
Gangjee, A. , et al. (2005).[1] "Synthesis of classical, four-carbon bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine antifolates as inhibitors of dihydrofolate reductase and thymidylate synthase." Journal of Medicinal Chemistry.
-
Taylor, E. C. , et al. (1996).[1] "Furo[2,3-d]pyrimidine antifolates: synthesis and biological evaluation." Journal of Medicinal Chemistry. (Foundational work on the furo-pyrimidine scaffold).
-
Petraitytė, G. , et al. (2015).[1] "Synthesis of 5-(arylaminomethyl)furo[2,3-d]pyrimidine derivatives and cytotoxicity evaluation." Chemija.
-
Watanuki, S. , et al. (2003).[1] "Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile." Heterocycles.
-
Sharanin, Y. A. , et al. (1982).[1] "Cyclization of nitriles. Synthesis of 2-amino-4H-pyrans and 2-aminofurans." Journal of Organic Chemistry of the USSR. (Classic reference for the Gewald-type furan synthesis).
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. imtm.cz [imtm.cz]
- 4. A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Facile Synthesis of New 2-Amino-4H-pyran-3-carbonitriles by a One-Pot Reaction of α, α′-Bis(arylidene) Cycloalkanones and Malononitrile in the Presence of K2CO3 - PMC [pmc.ncbi.nlm.nih.gov]
